molecular formula C6H6BrNS B1270659 2-Amino-5-bromobenzenethiol CAS No. 23451-95-8

2-Amino-5-bromobenzenethiol

Cat. No. B1270659
Key on ui cas rn: 23451-95-8
M. Wt: 204.09 g/mol
InChI Key: LDGHLZFFKMEAOE-UHFFFAOYSA-N
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Patent
US08592467B2

Procedure details

6-Bromo-2-benzothiazolinone (4.65 g, 20.0 mmole) and sodium hydroxide (15.4 g, 0.385 mole) were mixed in 40 ml water. The mixture was stirred at room temperature for 30 minutes to form a slurry, was then heated at 100° C. and became a clear solution. The mixture continued to stir at 100° C. overnight after which it was cooled to room temperature. While cooling in an ice bath, the pH of the solution was adjusted to 6 with acetic acid (22 ml). The resulting solid was collected by filtration, washed three times (3×) with water and dried under vacuum to give 4.60 g of title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.23 (s, 1H), 6.98 (d, J=7.80 Hz, 1H), 6.59 (d, J=8.82 Hz, 1H), 5.41 (br, 2H). MS: (M+H)+=203/205, (M+H)+=406.
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6]C(=O)[S:8][C:4]=2[CH:3]=1.[OH-].[Na+].C(O)(=O)C>O>[NH2:6][C:5]1[CH:10]=[CH:11][C:2]([Br:1])=[CH:3][C:4]=1[SH:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
BrC1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
15.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a slurry
TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 100° C.
STIRRING
Type
STIRRING
Details
to stir at 100° C. overnight after which it
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
While cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed three times (3×) with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)S
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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